molecular formula C19H19N3O3 B4582081 N-(3-hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide

N-(3-hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide

Cat. No. B4582081
M. Wt: 337.4 g/mol
InChI Key: WUTCVJWLJMXNBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic amide functionalized polymers, including compounds similar to N-(3-Hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, involves anionic synthesis methods. These methods include chain-end functionalization of poly(styryl)lithium with various benzamide derivatives, leading to the formation of ω-amidopolystyrene in quantitative yields (Summers & Quirk, 1998). The functionalization agent and functionalized polymers are characterized through several analytical techniques, including HPLC, thin-layer chromatography, and spectroscopy.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-(3-Hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, can be determined using X-ray diffraction (XRD) techniques. For instance, the crystal structures of certain benzamide derivatives have been elucidated, providing insights into their molecular conformations and bond lengths (Singh et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives, including those akin to N-(3-Hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, involve various synthesis and reaction pathways. For example, the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides can lead to the formation of N,N'-diaryl ureas and amine salts, showcasing the compound's reactive capabilities and transformation potential (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of benzamide derivatives, akin to N-(3-Hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, include their solubility, melting points, and crystalline structures. These properties are crucial for understanding the compound's behavior in different environments and applications. For example, the reaction of 1,4-bis-(alkylamino)benzo[g]phthalazine derivatives with cobalt(II) chloride led to the formation of a new salt, revealing insights into the compound's solubility and crystalline nature (Campayo et al., 1987).

Chemical Properties Analysis

The chemical properties of compounds like N-(3-Hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide can be explored through their reactivity with different reagents and under various conditions. Studies on similar compounds have shown a range of reactions, including cyclocondensations and reactions with benzylamine, leading to the synthesis of new derivatives with distinct chemical properties (Belz et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Rearrangements : A study by Fahmy et al. (1977) delves into the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides, highlighting the chemical versatility of phthalimide derivatives through reactions with amines and phenylhydrazine (Fahmy, Aly, Nada, & Aly, 1977).
  • Antiinflammatory Activity : Rajasekaran, Sivakumar, & Jayakar (1999) explored the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds, evaluating their antiinflammatory activity, indicating potential pharmacological applications (Rajasekaran, Sivakumar, & Jayakar, 1999).
  • Glycoside Hydrolase Inhibitors : Best et al. (2002) synthesized a carbohydrate-like dihydrooxazine and tetrahydrooxazine as potential glycoside hydrolase inhibitors, showcasing the application in developing therapeutic agents (Best, Macdonald, Skelton, Stick, Tilbrook, & White, 2002).

Biological Interactions and Applications

  • Defence Chemicals in Cereals : Niemeyer (1988) highlighted hydroxamic acids derived from phthalimide as significant in the defence mechanisms of cereals against pests and diseases, pointing towards applications in agricultural science (Niemeyer, 1988).
  • DNA Interaction for Anticancer Activity : Pons et al. (1991) studied the interaction of a 3-methoxypropyl derivative of phthalazine with DNA, suggesting potential for anticancer activity through intercalative binding (Pons, Campayo, Martínez-Balbás, Azorin, Navarro, & Giralt, 1991).

Polymer and Material Science

  • Functionalized Polymers : Summers and Quirk (1998) reported the synthesis of aromatic amide and carboxyl functionalized polymers through chain-end functionalization, demonstrating the compound's utility in polymer science (Summers & Quirk, 1998).

properties

IUPAC Name

N-(3-hydroxypropyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-22-19(25)16-6-3-2-5-15(16)17(21-22)13-7-9-14(10-8-13)18(24)20-11-4-12-23/h2-3,5-10,23H,4,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTCVJWLJMXNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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